Asticolorin A

Description

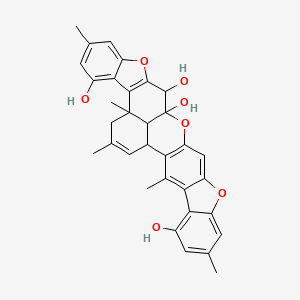

Asticolorin A is a secondary metabolite produced by fungi, notably Aspergillus species, and belongs to the polyketide family. It is structurally characterized by a complex aromatic framework with hydroxyl and methyl substituents, which contribute to its biological activities, including antimicrobial and cytotoxic properties . Its biosynthesis involves polyketide synthase (PKS) pathways, as demonstrated by stable isotope labeling (SIL) studies using ¹³C-acetate precursors to trace carbon incorporation . While this compound itself is less studied compared to analogs like Asticolorin B and C, its structural and functional relevance in fungal defense mechanisms and drug discovery has garnered attention .

Properties

CAS No. |

93376-70-6 |

|---|---|

Molecular Formula |

C33H30O7 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaene-6,16,17,24-tetrol |

InChI |

InChI=1S/C33H30O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30-31,34-37H,12H2,1-5H3 |

InChI Key |

JCRLYBYVQJKZSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C3C(C1)(C4=C(C(C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)O)OC8=CC(=CC(=C84)O)C)C |

melting_point |

320 °C |

physical_description |

Solid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Asticolorin A shares a core polyketide-derived aromatic structure with its analogs but differs in substituent patterns and oxidation states. Key comparisons include:

Key Observations :

- Bioactivity : this compound exhibits broader antimicrobial activity than Asticolorin B, which shows negligible biofilm inhibition at >200 μM . Asticolorin C’s cytotoxicity suggests that additional oxygenation enhances its interaction with cellular targets .

- Biosynthesis : Symmetrical intermediates in this compound and C biosynthesis imply divergent cyclization mechanisms compared to Asticolorin B .

Analytical and Methodological Comparisons

- Stable Isotope Labeling (SIL) : this compound and C biosynthesis studies utilized ¹³C-acetate labeling with LC-MS detection, whereas Asticolorin B required high-resolution MS/MS due to its prenyl group complicating isotopic overlap .

- Molecular Networking : Clustering via MS/MS data groups this compound with Skyrin and other polyketides, highlighting shared fragmentation patterns despite structural differences .

Pharmacological Potential

- This compound’s MIC values remain unquantified in literature, but its structural similarity to Skyrin (24 μM MIC against S.

- Asticolorin C’s cytotoxicity positions it as a lead for anticancer agents, whereas Asticolorin B’s inactivity underscores the importance of substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.